Piperonyl alcohol

Catalog No.
S567695
CAS No.
495-76-1
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperonyl alcohol

CAS Number

495-76-1

Product Name

Piperonyl alcohol

IUPAC Name

1,3-benzodioxol-5-ylmethanol

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,9H,4-5H2

InChI Key

BHUIUXNAPJIDOG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CO

Solubility

In water, 3.05X10+4 mg/L at 25 °C (est)
Slightly soluble in water
Soluble in ethanol, ethyl ether, benzene, chloroform, methanol; insoluble in ligroin

Synonyms

1,3-Benzodioxole-5-methanol; (Benzodioxol-5-yl)methanol; 1-Hydroxymethyl-3,4-methylenedioxybenzene; 3,4-(Methylenedioxy)benzenemethanol; 3,4-Methylenedioxybenzyl Alcohol; 3,4-Methylenedioxyphenylmethanol; 5-Hydroxymethyl-1,3-benzodioxole; Benzo[1,3]d

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CO

Biocatalysis

Pharmaceutical Applications

Field: This application is in the field of Pharmaceuticals .

Application Summary: Piperine, an alkaloid with the piperidine nucleus, was discovered and isolated from the fruits of Piper nigrum . Piperine has numerous pharmacological activities and many health benefits, particularly against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis .

Method of Application: Cells and enzymes are key elements in biotechnological processes to carry out a wide variety of very specific reactions under judicious conditions to produce piperine and their products .

Results: Due to their biological activity, piperine has the potential to be used in health and medicine .

Synthesis of Other Valuable Aldehydes

Field: This application falls under the field of Organic Chemistry .

Application Summary: Piperonyl alcohol can be converted to other valuable aldehydes using the aryl-alcohol oxidase PeAAO2 .

Method of Application: Under optimized reaction conditions, four other substrates, cumic alcohol, 2-thiophenemethanol, trans,trans-2,4-heptadienol and trans-2-cis-6-nonadienol, at concentrations of up to 300 mM were converted to the corresponding aldehydes within 20 hours .

Results: The results demonstrate that PeAAO2 is a versatile and promising biocatalyst for the production of valuable aldehydes .

Flavor and Fragrance Agents

Field: This application is in the field of Food Science and Perfumery .

Application Summary: Piperonyl alcohol has a vanilla type odor and is used as a flavor and fragrance agent .

Method of Application: It is typically used in the formulation of flavors and fragrances that are then used in food, beverages, and cosmetic products .

Results: The use of Piperonyl alcohol enhances the sensory experience of products, making them more appealing to consumers .

Piperonyl alcohol, with the chemical formula C8_8H8_8O3_3, is a benzodioxole derivative characterized by its aromatic properties and unique structure. This compound features a methylene bridge connecting two oxygen-containing rings, making it a versatile intermediate in organic synthesis. Piperonyl alcohol is known for its biocompatibility, which allows it to be safely used in various applications, including fragrance production and as a chemical initiator in polymerization processes .

As mentioned earlier, piperonyl alcohol acts as an inhibitor of cytochrome P450 enzymes. These enzymes are present in insects and play a vital role in their detoxification process. By binding to these enzymes, piperonyl alcohol prevents them from metabolizing insecticides, allowing the insecticides to remain active for a longer duration and exert their lethal effects on the insects [].

, primarily oxidation and cyclization.

  • Oxidation: Piperonyl alcohol can be oxidized to piperonal, a valuable fragrance compound. This transformation can be catalyzed by enzymes such as aryl-alcohol oxidases, which facilitate the conversion under mild conditions .
  • Cyclooligomerization: The cyclooligomerization of piperonyl alcohol leads to the formation of trimethylendioxyorthocyclophane. This reaction is promoted by catalytic agents and results in novel cyclic structures that have potential applications in materials science .

Piperonyl alcohol exhibits notable biological activities, including:

  • Enzyme Inhibition: It acts as an inhibitor of certain enzymes involved in the oxidation processes of related compounds like piperonal. This property makes it significant in studies related to metabolic pathways .
  • Antimicrobial Properties: Some studies suggest that piperonyl alcohol may possess antimicrobial properties, although further research is required to fully elucidate its efficacy and mechanisms of action.

Several methods exist for synthesizing piperonyl alcohol:

  • Chemical Synthesis: Traditional synthetic routes involve the reaction of phenolic compounds with appropriate reagents under controlled conditions to yield piperonyl alcohol.
  • Biocatalytic Methods: Recent advancements have highlighted the use of fungal aryl-alcohol oxidases for the biocatalytic synthesis of piperonyl alcohol from simpler substrates. This method is environmentally friendly and offers high specificity and yield .
  • Reduction Reactions: Piperonal can be reduced to piperonyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride, providing an efficient route for its synthesis.

Unique FeaturesPiperonalAldehydeFragranceDirectly derived from piperonyl alcohol through oxidationEugenolPhenolic compoundFlavoring agentContains a methoxy group; used in dental productsSafroleEtherFlavoring agentAssociated with potential carcinogenic propertiesVanillinAldehydeFlavoring agentDerived from lignin; widely used in food industry

Piperonyl alcohol's uniqueness lies in its dual role as both a fragrance component and an intermediate in organic synthesis, distinguishing it from other similar compounds that may serve singular functions.

Interaction studies involving piperonyl alcohol focus on its role as an enzyme inhibitor and its effects on various metabolic pathways. Research indicates that it can modulate enzymatic activity related to the metabolism of aromatic compounds, suggesting potential therapeutic implications in metabolic disorders . Additionally, studies on its interactions with other compounds are crucial for understanding its behavior in biological systems.

Color/Form

Needles from petroleum ether
White to yellow powder, crystals or chunks

XLogP3

1.1

LogP

1.05 (LogP)
log Kow = 1.05

Melting Point

58.0 °C
58 °C

UNII

4163K563GS

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 90 of 92 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

2.54X10-4 mm Hg at 25 °C (est)

Other CAS

495-76-1

Wikipedia

Piperonyl alcohol

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

1,3-Benzodioxole-5-methanol: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

Explore Compound Types